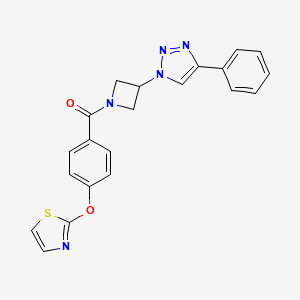
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is a common strategy in the treatment of hormone-dependent cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties . These components bind to the iron in the heme moiety of the CYP-450 enzyme, which is a part of the aromatase complex . The carbonyl group in the compound’s structure also plays a significant role due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by these hormones .
Pharmacokinetics
For instance, the presence of the 1,2,4-triazole ring in other compounds has been associated with improved pharmacokinetics and pharmacological properties .
Result of Action
The primary result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a reduction in the growth of estrogen-dependent cancers . Additionally, compounds with similar structures have shown various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities .
生物活性
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel synthetic molecule with a complex structure that includes an azetidine ring, a triazole moiety, and a thiazole ether. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Structural Overview
The molecular formula of this compound is C21H17N5O2S with a molecular weight of 403.46 g/mol. The presence of the triazole and thiazole rings is notable as these structures are frequently associated with bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O2S |
| Molecular Weight | 403.46 g/mol |
| CAS Number | 2034265-91-1 |
Antimicrobial and Antifungal Properties
Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial and antifungal properties. For example, triazoles are known for their effectiveness against fungal infections, while thiazoles exhibit broad-spectrum antimicrobial activity. The structural features of this compound suggest that it may share similar properties.
Anticancer Activity
Research indicates that triazole derivatives can demonstrate cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of human cancer cell lines such as U937 and HL60 . The potential anticancer activity of this compound could be explored through in vitro assays to evaluate its effectiveness against specific cancer types.
The primary target for this compound appears to be the aromatase enzyme , which plays a crucial role in estrogen biosynthesis. The interaction between the compound and the aromatase enzyme is facilitated by the nitrogen atoms in the triazole ring and the carbonyl group from the phenyl moiety. This interaction could lead to reduced estrogen levels, which is particularly relevant in hormone-dependent cancers such as breast cancer.
Case Studies and Research Findings
Recent studies have synthesized various triazole derivatives and assessed their biological activities:
- Triazole Derivatives : A series of novel 1,2,3-triazoles were synthesized and exhibited cytotoxic activity against human cancer cell lines .
- Thiazole Compounds : Compounds with thiazole structures have shown significant antimicrobial effects against various pathogens, indicating that similar derivatives could enhance therapeutic efficacy .
- Combination Therapy Potential : The unique combination of triazole and thiazole functionalities within an azetidine framework may provide synergistic effects that enhance biological activity compared to other compounds containing only one of these moieties.
属性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(16-6-8-18(9-7-16)28-21-22-10-11-29-21)25-12-17(13-25)26-14-19(23-24-26)15-4-2-1-3-5-15/h1-11,14,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKXTMCGLIEWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













